molecular formula C23H18FN3OS2 B4554150 N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B4554150
M. Wt: 435.5 g/mol
InChI Key: XQIFWGKNMYWSQN-UHFFFAOYSA-N
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Description

N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C23H18FN3OS2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is 435.08753272 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Nematicidal Activities

A study conducted by Lu et al. (2020) designed and synthesized a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which exhibited promising antibacterial activities against various bacteria and showed significant nematicidal activity. These compounds, including analogs similar in structure to the specified compound, demonstrated potential as leads for the design of antibacterial agents, with one showing superior activity to established treatments in causing cell membrane rupture of Xanthomonas oryzae pv. Oryzae (Xoo) (Lu et al., 2020).

Anticonvulsant Activities

Another research highlighted the synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives for their anticonvulsant activities. This study underscores the structure-activity relationships of these compounds, revealing that certain derivatives offer excellent protection against seizures, suggesting their potential as novel anticonvulsant agents (Kohn et al., 1993).

Anticancer and Enzyme Inhibition

Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aiming at glutaminase inhibition, revealed that certain analogs not only retained the potency of BPTES but also showed improved solubility and significant efficacy in inhibiting the growth of human lymphoma B cells. This indicates the potential of these compounds in cancer therapy by targeting metabolic pathways (Shukla et al., 2012).

Anticancer Screening of Imidazothiadiazole Analogs

A study by Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxic effects, especially against breast cancer, demonstrating the potential of these compounds as anticancer agents (Abu-Melha, 2021).

Anti-inflammatory Activity

Research by Sunder and Maleraju (2013) on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity among the synthesized derivatives. This suggests the therapeutic potential of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3OS2/c24-18-12-10-17(11-13-18)15-29-20-9-5-4-8-19(20)22-26-27-23(30-22)25-21(28)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIFWGKNMYWSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Reactant of Route 6
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N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.